

Furcatin: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Furcatin*

Cat. No.: *B600411*

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Introduction

Furcatin, a naturally occurring disaccharide glycoside, has garnered interest within the scientific community for its specific enzymatic interactions and potential biological relevance. This technical guide provides a comprehensive overview of the chemical structure and known properties of **Furcatin**, with a focus on data presentation, experimental context, and molecular interactions.

Chemical Structure and Identification

Furcatin is chemically defined as p-allylphenyl 6-O- β -D-apiofuranosyl- β -D-glucopyranoside.[1] Its structure consists of a p-allylphenol aglycone linked to a glucose molecule, which is further substituted with an apiose sugar.

Table 1: Chemical Identifiers for **Furcatin**

Identifier	Value
IUPAC Name	(2R,3S,4S,5R,6S)-2-[[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol
CAS Number	499-33-2
Molecular Formula	C ₂₀ H ₂₈ O ₁₀
Molecular Weight	428.4 g/mol
InChI Key	HLTAEJNADMCLOV-LTRJMQNCSA-N
SMILES	<chem>C=CCC1=CC=C(C=C1)O[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--(CO)O)O)O)O">C@@HO</chem>

Physicochemical Properties

Currently, experimentally determined physical properties for **Furcatin**, such as melting point, boiling point, and solubility, are not readily available in the scientific literature. The data presented below are computed properties and should be considered as estimates.

Table 2: Computed Physicochemical Properties of **Furcatin**

Property	Value
Molecular Weight	428.4 g/mol
XLogP3	-1.5
Hydrogen Bond Donor Count	6
Hydrogen Bond Acceptor Count	10
Rotatable Bond Count	9
Topological Polar Surface Area	158 Å ²

Biological Activity and Enzymatic Hydrolysis

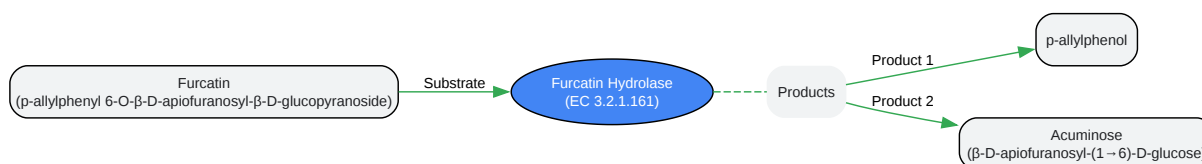
The most well-documented biological role of **Furcatin** is as a specific substrate for the enzyme **Furcatin** hydrolase (EC 3.2.1.161), a unique disaccharide-specific acuminosidase isolated from the leaves of *Viburnum furcatum*.^[1]

Furcatin Hydrolase Activity

Furcatin hydrolase catalyzes the hydrolysis of the β -glycosidic bond between the p-allylphenol aglycone and the acuminose (β -D-apiofuranosyl-(1 \rightarrow 6)-D-glucose) disaccharide.^[1] This enzymatic reaction yields p-allylphenol and acuminose as products.

The enzyme exhibits a high degree of specificity for **Furcatin**. The Michaelis-Menten constant (Km) for the hydrolysis of **Furcatin** by recombinant **Furcatin** hydrolase expressed in *Escherichia coli* has been determined to be 2.2 mM.^[1]

The enzymatic hydrolysis of **Furcatin** can be represented by the following workflow:



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Caption: Enzymatic hydrolysis of **Furcatin** by **Furcatin** hydrolase.

Potential Pharmacological Significance

While specific pharmacological studies on isolated **Furcatin** are limited, extracts of *Viburnum* species, the natural source of **Furcatin**, have been investigated for various biological activities, including antioxidant and antimicrobial properties.^{[2][3]} Phenyl glycosides, the class of compounds to which **Furcatin** belongs, have also been studied for a range of biological effects. However, direct evidence of these activities for **Furcatin** is yet to be established. The specific

hydrolysis of **Furcatin** by a dedicated enzyme in its source plant suggests a potential role in plant defense or metabolism.

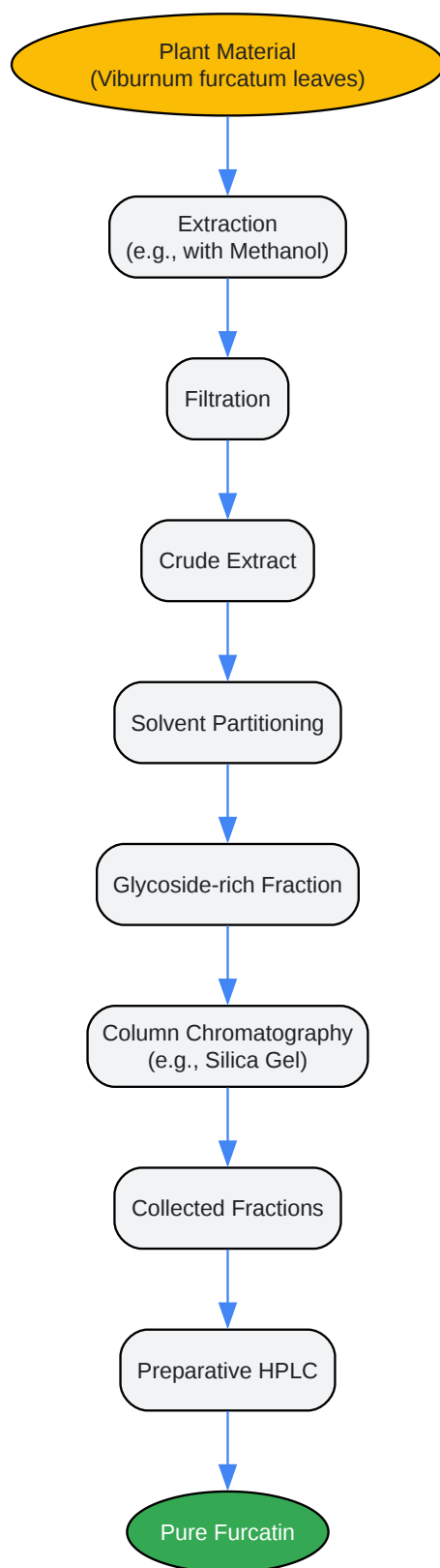
Experimental Protocols

Isolation of Furcatin from Viburnum furcatum

A detailed experimental protocol for the isolation of **Furcatin** has not been extensively published. However, a study on **Furcatin** hydrolase provides a brief description of the isolation process.^[4] The general steps would involve:

- Extraction: Homogenization of fresh leaves of *Viburnum furcatum* in a suitable solvent (e.g., methanol or ethanol) to extract the glycosides.
- Purification: A series of chromatographic techniques would be employed for purification. This would likely involve:
 - Solvent partitioning: To remove non-polar compounds.
 - Column chromatography: Using stationary phases like silica gel or reversed-phase C18 to separate compounds based on polarity.
 - Further purification steps: May include techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

The following diagram illustrates a generalized workflow for the isolation and purification of natural products like **Furcatin**.



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Caption: Generalized workflow for the isolation of **Furcatin**.

Enzymatic Assay for Furcatin Hydrolase

The activity of **Furcatin** hydrolase is typically determined by measuring the rate of hydrolysis of **Furcatin**. A common method involves:

- **Reaction Mixture:** A buffered solution containing **Furcatin** at a known concentration is prepared.
- **Enzyme Addition:** A purified solution of **Furcatin** hydrolase is added to initiate the reaction.
- **Incubation:** The reaction is incubated at a specific temperature for a defined period.
- **Termination:** The reaction is stopped, often by adding a strong base (e.g., Na_2CO_3).
- **Quantification:** The amount of product formed (e.g., p-allylphenol) is quantified using a suitable analytical method, such as HPLC or spectrophotometry.

Conclusion

Furcatin stands as a molecule of interest primarily due to its highly specific interaction with **Furcatin** hydrolase. While its chemical structure is well-defined, a significant portion of its physicochemical and biological properties remains to be experimentally determined. Further research into the isolation, potential synthesis, and broader pharmacological screening of **Furcatin** is warranted to fully elucidate its biological role and potential applications. The detailed study of its enzymatic hydrolysis provides a valuable model for understanding enzyme-substrate specificity within the glycosidase family.

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